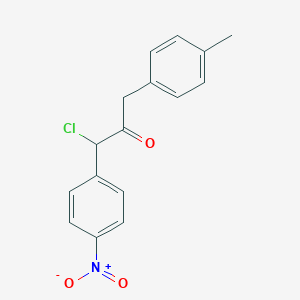
Bromo(chloro)methane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(chloro)methane;iron(2+) is a coordination compound that consists of bromo(chloro)methane and iron in the +2 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(chloro)methane can be synthesized through the halogenation of methane. The reaction involves the substitution of hydrogen atoms in methane with bromine and chlorine atoms. The process typically requires the presence of a catalyst and specific reaction conditions to ensure the selective formation of bromo(chloro)methane .
Industrial Production Methods
Industrial production of bromo(chloro)methane involves the reaction of dichloromethane with hydrogen bromide. This reaction is catalyzed by iron(2+) ions, which facilitate the substitution of one chlorine atom with a bromine atom .
Chemical Reactions Analysis
Types of Reactions
Bromo(chloro)methane undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, the halogen atoms in bromo(chloro)methane can be replaced by other atoms or groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions where the iron(2+) ion can be oxidized to iron(3+) or reduced to iron(0) depending on the reaction conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, ammonia, and other nucleophiles can react with bromo(chloro)methane in substitution reactions.
Oxidizing Agents: Compounds like potassium permanganate can oxidize the iron(2+) ion to iron(3+).
Reducing Agents: Hydrogen gas or sodium borohydride can reduce the iron(2+) ion to iron(0).
Major Products Formed
Substitution Reactions: Methanol and halide ions.
Oxidation Reactions: Iron(3+) compounds.
Reduction Reactions: Iron(0) compounds.
Scientific Research Applications
Bromo(chloro)methane;iron(2+) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in halogenation reactions.
Biology: The compound can be used to study the effects of halogenated methanes on biological systems.
Medicine: Research is being conducted on the potential use of halogenated methanes in drug development.
Industry: Bromo(chloro)methane is used in the production of pharmaceuticals, pesticides, and other chemicals.
Mechanism of Action
The mechanism of action of bromo(chloro)methane;iron(2+) involves the interaction of the halogenated methane with various molecular targets. The iron(2+) ion can participate in redox reactions, altering the oxidation state of the compound and influencing its reactivity. The halogen atoms can undergo substitution reactions, leading to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
Chloromethane: Contains only chlorine atoms and lacks the bromine atom present in bromo(chloro)methane.
Bromomethane: Contains only bromine atoms and lacks the chlorine atom present in bromo(chloro)methane.
Dichloromethane: Contains two chlorine atoms and no bromine atoms.
Uniqueness
Bromo(chloro)methane;iron(2+) is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen atom.
Properties
CAS No. |
90143-41-2 |
|---|---|
Molecular Formula |
CHBrClFe+ |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
bromo(chloro)methane;iron(2+) |
InChI |
InChI=1S/CHBrCl.Fe/c2-1-3;/h1H;/q-1;+2 |
InChI Key |
BZEHALSQIVGCOO-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](Cl)Br.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
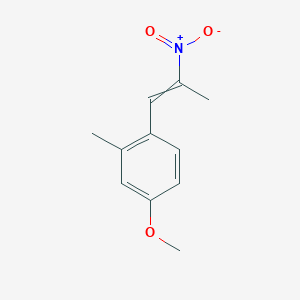
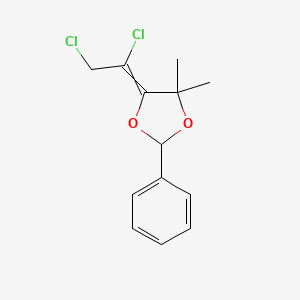
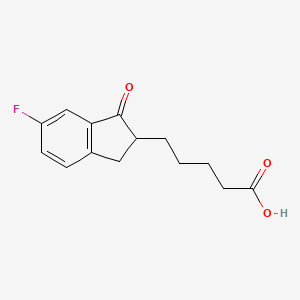
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)

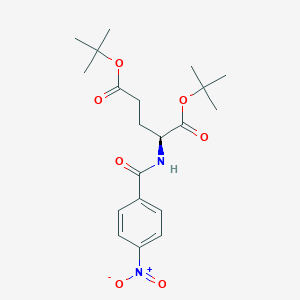

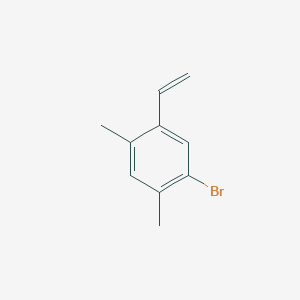
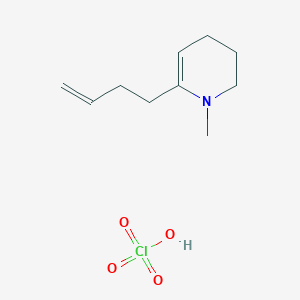
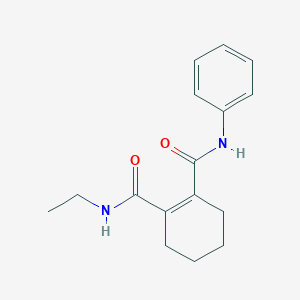
![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)
